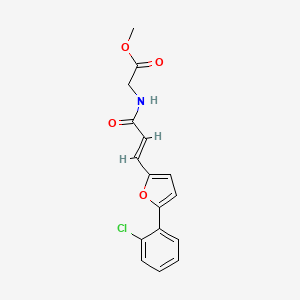
Methyl 2-(3-(5-(2-chlorophenyl)furan-2-yl)acrylamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(5-(2-chlorophenyl)furan-2-yl)acrylamido)acetate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and an acrylamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-(5-(2-chlorophenyl)furan-2-yl)acrylamido)acetate typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a 2-chlorophenyl group, often using a Friedel-Crafts acylation reaction.
Acrylamido group addition: The acrylamido group is introduced through an amide coupling reaction, where an acrylamide derivative reacts with the furan ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the acrylamido group can yield the corresponding amine derivative.
Substitution: The 2-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(3-(5-(2-chlorophenyl)furan-2-yl)acrylamido)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(5-(2-chlorophenyl)furan-2-yl)acrylamido)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The furan ring and the 2-chlorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects.
Comparison with Similar Compounds
Furan derivatives: Compounds such as 2-furylmethanol and 2-furoic acid share the furan ring structure.
Chlorophenyl derivatives: Compounds like 2-chlorophenylacetic acid and 2-chlorophenylalanine contain the 2-chlorophenyl group.
Acrylamido derivatives: Compounds such as N,N-dimethylacrylamide and N-isopropylacrylamide feature the acrylamido group.
Uniqueness: Methyl 2-(3-(5-(2-chlorophenyl)furan-2-yl)acrylamido)acetate is unique due to the combination of the furan ring, 2-chlorophenyl group, and acrylamido group in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other compounds with similar individual components.
Properties
CAS No. |
853356-06-6 |
|---|---|
Molecular Formula |
C16H14ClNO4 |
Molecular Weight |
319.74 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl]amino]acetate |
InChI |
InChI=1S/C16H14ClNO4/c1-21-16(20)10-18-15(19)9-7-11-6-8-14(22-11)12-4-2-3-5-13(12)17/h2-9H,10H2,1H3,(H,18,19)/b9-7+ |
InChI Key |
JGKWKBCPSPUVSF-VQHVLOKHSA-N |
Isomeric SMILES |
COC(=O)CNC(=O)/C=C/C1=CC=C(O1)C2=CC=CC=C2Cl |
Canonical SMILES |
COC(=O)CNC(=O)C=CC1=CC=C(O1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





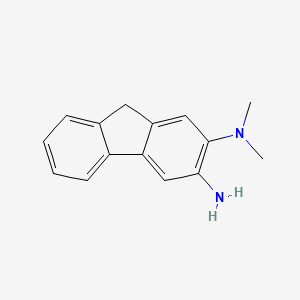

![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)
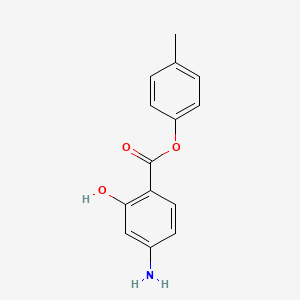
![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride](/img/structure/B11961923.png)
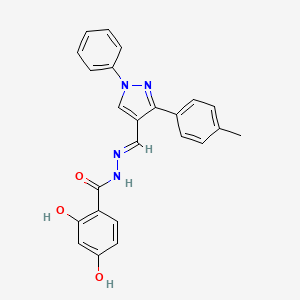
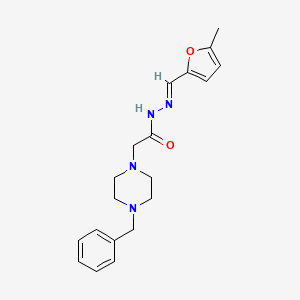
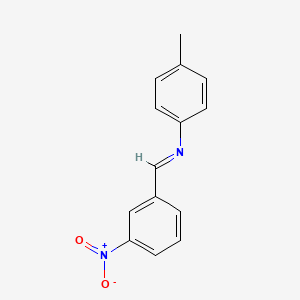
![4-bromo-2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11961944.png)
![N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline](/img/structure/B11961945.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11961954.png)
